The synthesis of tert-butyl 7-bromoisoquinoline-3-carboxylate typically involves several steps:
A specific multi-step synthesis method has been documented, which includes using hydroxylamine hydrochloride and potassium hydroxide as reagents, followed by various organic solvents and conditions to optimize yield and purity .
The molecular structure of tert-butyl 7-bromoisoquinoline-3-carboxylate can be represented as follows:
This structure indicates a complex arrangement with a tert-butyl group attached to a carbamate functional group linked to a brominated isoquinoline moiety.
The precise configuration contributes to its chemical properties and potential reactivity .
tert-Butyl 7-bromoisoquinoline-3-carboxylate can undergo various chemical reactions typical for isoquinoline derivatives:
These reactions enable further functionalization and exploration of biological activities .
The mechanism of action for tert-butyl 7-bromoisoquinoline-3-carboxylate involves its interaction with biological targets, likely through binding to specific receptors or enzymes. The presence of both the bromine atom and the carbamate group enhances its potential to form hydrogen bonds and engage in hydrophobic interactions with target biomolecules.
Physical Properties:
Chemical Properties:
Relevant Data:
The lack of detailed physical property data may limit practical applications but does not detract from its potential uses in research settings.
tert-Butyl 7-bromoisoquinoline-3-carboxylate has several applications in scientific research:
Research into its specific applications continues as interest grows in isoquinoline derivatives for their diverse biological activities .
The synthesis of tert-butyl 7-bromoisoquinoline-3-carboxylate (CAS 2089301-09-5, C₁₄H₁₅BrN₂O₂, MW 323.19 g/mol) typically follows sequential halogenation and protection steps [2] [9]. A common approach begins with bromination at the isoquinoline C7 position, leveraging the inherent electron density distribution of the heterocycle. This is followed by carbamate formation at C3 using di-tert-butyl dicarbonate (Boc₂O). The bromination step requires precise stoichiometric control, as excess reagent promotes dibromination impurities. Post-functionalization via Suzuki-Miyaura coupling is feasible due to the bromine atom’s reactivity, making this intermediate valuable for pharmaceutical applications like ivacaftor precursors [4]. Key challenges include regioselectivity in electrophilic bromination and Boc protection under anhydrous conditions to prevent hydrolysis.
Table 1: Key Properties of tert-Butyl 7-Bromoisoquinoline-3-carboxylate
Property | Value |
---|---|
CAS Registry Number | 2089301-09-5 |
Molecular Formula | C₁₄H₁₅BrN₂O₂ |
Molecular Weight | 323.19 g/mol |
Purity Specification | ≥97% (typical commercial) |
Storage Conditions | Sealed, dry, 2–8°C |
Carbamoylation at the C3 position employs nucleophilic catalysts to enhance Boc₂O reactivity. Dimethylaminopyridine (DMAP) at 5–10 mol% loading significantly accelerates this reaction, reducing side-product formation from competing O-Boc adducts . Non-nucleophilic bases like triethylamine maintain reaction pH >8, suppressing acid-catalyzed degradation. Studies comparing catalysts indicate DMAP reduces reaction time to 2–4 hours (vs. 12+ hours uncatalyzed) while improving yields to >85%. For acid-sensitive substrates, mild alternatives like N-heterocyclic carbene catalysts permit Boc protection at 0°C, though with marginally lower efficiency (yields ~75%) [4].
Continuous flow systems address limitations of batch-mode synthesis, particularly for exothermic bromination. Microreactors enable precise temperature control (-10 to 10°C) and residence times <2 minutes, suppressing dibromide formation (<2%) [4]. Integrated quench zones immediately neutralize excess bromine with sodium thiosulfate, enhancing safety. For Boc protection, tubular reactors achieve >95% conversion in 15 minutes via enhanced mass transfer. A demonstrated two-step continuous process boosts overall yield to 78% (vs. 65% batch) and throughput to 1 kg/day using laboratory-scale equipment [4].
Bromine (Br₂) and NBS exhibit distinct reactivity profiles in isoquinoline functionalization:
Table 3: Brominating Agent Performance Comparison
Parameter | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
---|---|---|
Optimal Solvent | Dichloromethane | Acetonitrile |
Reaction Temperature | 0–25°C | 60°C |
Typical Yield | 70–75% | 60–65% |
Major Byproduct | 5–8% dibromide | 10–12% succinimide adducts |
Scalability | High (with corrosion-resistant equipment) | Moderate (solvent volume constraints) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7